molecular formula C15H8ClF3N2O2 B2966800 6-chloro-2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one CAS No. 477859-07-7

6-chloro-2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one

Cat. No.: B2966800
CAS No.: 477859-07-7
M. Wt: 340.69
InChI Key: FOGMEAVMKBUZNQ-UHFFFAOYSA-N
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Description

6-Chloro-2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one is a synthetic derivative of the 4H-3,1-benzoxazin-4-one heterocyclic core, a structural motif renowned for its bioactivity in medicinal and agrochemical applications . The compound features a 6-chloro substitution on the benzoxazinone ring and a 3-(trifluoromethyl)anilino group at position 2. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, which enhances lipophilicity and may improve target binding affinity compared to non-halogenated analogs. This structure aligns with the pharmacophoric requirements observed in herbicidal and enzyme-inhibitory benzoxazinones, where halogenation and aromatic substituents are critical for activity .

Properties

IUPAC Name

6-chloro-2-[3-(trifluoromethyl)anilino]-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2O2/c16-9-4-5-12-11(7-9)13(22)23-14(21-12)20-10-3-1-2-8(6-10)15(17,18)19/h1-7H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGMEAVMKBUZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=O)O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR). The compound is characterized by the presence of a chloro and trifluoromethyl group, which may significantly influence its biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H11ClF3N2O. Its structure features a benzoxazine core with substituents that enhance its lipophilicity and potential receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have demonstrated cytotoxic effects against several cancer cell lines. For instance, related benzoxazinones have shown significant inhibition of cell proliferation in P388 leukemia cells with reported ID50 values around 9.9 µM .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in disease processes. For example, structural analogs have been evaluated for their inhibitory effects on cholinesterases (AChE and BChE) and cyclooxygenases (COX), with some derivatives showing moderate activity against these targets .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be linked to its structural components:

Substituent Effect on Activity
Chloro Group Enhances binding affinity to target proteins
Trifluoromethyl Group Increases metabolic stability and binding interactions
Position of Substituents Variations in position lead to significant changes in potency; para-substituted analogs often exhibit higher activity .

Case Studies

  • Cytotoxicity Studies : In vitro studies assessed the cytotoxic effects of various benzoxazinones, revealing that compounds similar to this compound can alter cell cycle distributions and induce apoptosis in cancer cells .
  • Enzyme Inhibition Assays : Compounds were tested against AChE and BChE, with some derivatives demonstrating IC50 values as low as 5.4 µM for AChE inhibition. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's .

The mechanisms by which this compound exerts its effects are likely multifactorial:

  • Receptor Binding : The presence of electron-withdrawing groups such as trifluoromethyl enhances interaction with enzymatic active sites through hydrogen bonding and electrostatic interactions .
  • Cell Cycle Modulation : The compound's ability to alter cell cycle dynamics may contribute to its anticancer properties by inducing G1 phase arrest or apoptosis in sensitive cell lines .

Comparison with Similar Compounds

Herbicidal Potential

While direct IC₅₀ data for the target compound is unavailable, structural analogs with phenoxymethyl linkers (e.g., 3m) show potent activity.

Antibacterial Activity

demonstrates that 4H-3,1-benzoxazin-4-one derivatives with chalcone substituents (e.g., 2-[3-(4-methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one) exhibit mild to moderate antibacterial activity .

Q & A

Q. What are the common synthetic routes for preparing 6-chloro-2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one?

The compound is typically synthesized via cyclodehydration of N-acylanthranilic acid derivatives using acetic anhydride or via nucleophilic substitution reactions. For example, anthranilic acid derivatives are treated with trifluoroacetic anhydride or benzoyl chloride in pyridine to form the benzoxazinone core . Substitution at the 2-position is achieved by reacting with 3-(trifluoromethyl)aniline under reflux conditions in aprotic solvents like DMF or THF . Optimization of reaction time (e.g., 30 minutes to 10 hours) and temperature (room temperature to 120°C) is critical for yield improvement .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Purity is confirmed via HPLC (>95% purity criteria) and melting point analysis. Structural characterization employs:

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), the trifluoromethyl group (δ ~120–125 ppm in 13C), and the oxazinone carbonyl (δ ~165 ppm in 13C) .
  • IR Spectroscopy : Absorptions at ~1750 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .
  • Mass Spectrometry : ESI-MS or EI-MS data should match the molecular ion peak (e.g., m/z 369 for C₁₆H₉ClF₃N₂O₂) .

Q. What are the primary biological activities reported for benzoxazinone derivatives?

Benzoxazinones exhibit antibacterial, hypolipidemic, and anticonvulsant activities. For instance, 2-substituted aminobenzoic acid derivatives show moderate antibacterial activity against Staphylococcus aureus (MIC: 32–64 µg/mL) , while halogenated analogs (e.g., 6-bromo derivatives) elevate HDL cholesterol in hyperlipidemic rat models . Structure-activity relationships (SAR) indicate that electron-withdrawing groups (e.g., Cl, CF₃) at the 6-position enhance metabolic stability and target binding .

Advanced Research Questions

Q. How do substituents at the 6-position influence hypolipidemic activity in benzoxazinones?

Substituents at the 6-position modulate lipid-regulating activity. In vivo studies in rats demonstrate that 6-chloro and 6-bromo derivatives reduce total cholesterol by 25–30% and triglycerides by 20–25%, with bromine showing optimal efficacy (EC₅₀: 10 mg/kg) . The chloro substituent’s electronegativity enhances metabolite formation, potentially via hepatic CYP450-mediated oxidation, which correlates with HDL elevation . Comparative studies with 6-iodo or 6-methyl analogs reveal narrower therapeutic margins due to reduced bioavailability .

Q. What experimental strategies can resolve contradictions in antibacterial activity data across studies?

Discrepancies in MIC values may arise from differences in bacterial strains, assay conditions (e.g., agar dilution vs. broth microdilution), or compound solubility. To address this:

  • Standardize testing using CLSI guidelines.
  • Include positive controls (e.g., ciprofloxacin) and assess minimum bactericidal concentration (MBC) to distinguish bacteriostatic vs. bactericidal effects .
  • Perform time-kill assays to evaluate concentration-dependent activity .

Q. How can computational methods guide the design of derivatives with improved target binding?

Molecular docking (AutoDock 4.0) and MD simulations predict interactions with targets like bacterial DNA gyrase or lipid metabolism enzymes. For example:

  • The trifluoromethylanilino group forms hydrophobic interactions with gyrase’s ATP-binding pocket (binding energy: −8.2 kcal/mol) .
  • Chlorine at position 6 enhances π-π stacking with Tyr-122 residues in HMG-CoA reductase . Validate predictions with in vitro enzyme inhibition assays (IC₅₀ determination) and crystallography .

Q. What degradation pathways or metabolites are associated with this compound in vivo?

In rat models, the 6-chloro substituent undergoes oxidative dehalogenation to form a hydroxylated metabolite, detected via LC-MS (m/z 353). This metabolite retains hypolipidemic activity but has a shorter half-life (t₁/₂: 2.5 hours vs. 4 hours for the parent compound) . Stability studies in simulated gastric fluid (pH 1.2) show <5% degradation over 24 hours, suggesting oral bioavailability .

Methodological Recommendations

  • Synthetic Optimization : Use silica-bound benzoyl chloride for solid-phase synthesis to reduce byproducts .
  • Analytical Workflow : Combine HPLC-PDA with HRMS for impurity profiling .
  • Biological Assays : Screen derivatives in both normolipidemic and hyperlipidemic models to assess therapeutic windows .

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